1-(Cyclohexylcarbonyl)-2-methylpiperidine
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Overview
Description
It is a solid compound with a melting point of 84-89 °C . The structure consists of a piperidine ring (a six-membered nitrogen-containing ring) with a cyclohexylcarbonyl group attached. Now, let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes::
Cyclohexanecarboxylic Acid Derivative Approach:
- Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
1-(Cyclohexylcarbonyl)-2-methylpiperidine undergoes various reactions:
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Oxidation: Oxidation of the methyl group could lead to an aldehyde or carboxylic acid derivative.
Common reagents and conditions:
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major products:
- Reduction: this compound alcohol.
- Substitution: Various N-substituted derivatives.
- Oxidation: Aldehyde or carboxylic acid derivatives.
Scientific Research Applications
1-(Cyclohexylcarbonyl)-2-methylpiperidine finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing potential drugs due to its piperidine moiety.
Biological Studies: Researchers explore its interactions with receptors, enzymes, and transporters.
Industry: It may be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains context-dependent. it likely involves interactions with specific molecular targets (e.g., receptors, enzymes) or modulation of cellular pathways.
Comparison with Similar Compounds
While 1-(Cyclohexylcarbonyl)-2-methylpiperidine is unique due to its specific substitution pattern, similar compounds include:
1-(Cyclohexylcarbonyl)-4-methylpiperidine: (CAS#: 62972-64-9).
Cyclohexanecarboxylic acid: , which shares the cyclohexane ring but lacks the piperidine moiety.
Properties
CAS No. |
62498-66-2 |
---|---|
Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
cyclohexyl-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H23NO/c1-11-7-5-6-10-14(11)13(15)12-8-3-2-4-9-12/h11-12H,2-10H2,1H3 |
InChI Key |
MEVAOYUHYHMIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCCC2 |
Origin of Product |
United States |
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